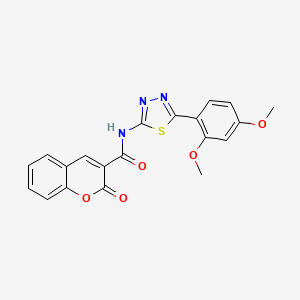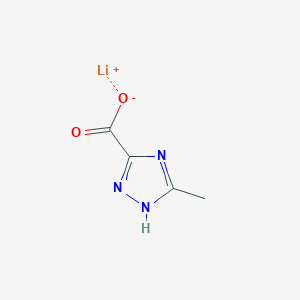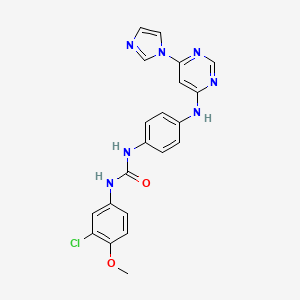![molecular formula C23H18ClFN2OS B2994896 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one CAS No. 338966-09-9](/img/structure/B2994896.png)
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C23H18ClFN2OS and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
AMPA Receptor Antagonism Research on quinazolin-4-one derivatives has shown that these compounds can act as potent AMPA receptor antagonists. The structure-activity relationship (SAR) studies indicate that modifications to the quinazolin-4-one core, particularly at the C-2 position, significantly impact their activity as AMPA receptor inhibitors. Such compounds have potential applications in neurological research and could contribute to the development of treatments for conditions mediated by AMPA receptor dysfunction (Chenard et al., 2001).
Hypotensive Effects Quinazolin-4-one derivatives have also been identified with significant hypotensive effects, indicating their potential as antihypertensive agents. These compounds exhibit α1-blocking activity, similar to clinically used drugs like prazosin, but with advantages such as the absence of reflex tachycardia and a prolonged duration of action. This research underscores the therapeutic potential of quinazolin-4-one derivatives in managing hypertension (El-Sabbagh et al., 2010).
Anticancer Activity The synthesis and optimization of quinazoline derivatives for targeting EGFR-tyrosine kinase highlight the anticancer potential of this class. Certain derivatives have shown remarkable activity against specific cancer cell lines, contributing to the understanding of the pharmacophoric requirements for EGFR-tyrosine kinase inhibition. This opens avenues for the development of novel antitumor agents based on the quinazolin-4-one framework (Noolvi & Patel, 2013).
Antimicrobial Properties Quinazolin-4-one compounds have demonstrated promising antibacterial and antifungal activities. The introduction of specific functional groups into the quinazolin-4-one structure can enhance its antimicrobial efficacy. These findings are crucial for the development of new antimicrobial agents to combat resistant microbial strains (Patel, Patel, & Patel, 2010).
Antitubercular Evaluation A series of quinazolin-4-one derivatives were prepared and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One particular derivative was found to be as potent as the standard compound isoniazid, highlighting the potential of quinazolin-4-one derivatives in treating tuberculosis (Anand et al., 2011).
Propiedades
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c1-14-9-15(2)11-18(10-14)27-22(13-29-19-6-4-17(25)5-7-19)26-21-12-16(24)3-8-20(21)23(27)28/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHLUXWMJLWVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)






![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)
![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)
